N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide
Description
N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide is a benzamide derivative characterized by a 4-chlorophenyl group and a 3-piperidin-1-ylsulfonyl substituent on the benzamide core. This compound shares structural motifs with several bioactive molecules, including antiviral agents, kinase inhibitors, and insect growth regulators. The sulfonylpiperidine moiety may enhance metabolic stability and solubility, while the 4-chlorophenyl group is a common pharmacophore in medicinal chemistry for targeting hydrophobic binding pockets .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-7-9-16(10-8-15)20-18(22)14-5-4-6-17(13-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGBKLSCNYIGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide is a synthetic organic compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and features a benzamide core along with a piperidine ring, which enhances its pharmacological properties. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound contains a 4-chlorophenyl group and a piperidin-1-ylsulfonyl moiety, which are crucial for its biological interactions. The sulfonamide functional group is known for its ability to form strong interactions with various biological targets, particularly enzymes.
This compound primarily exerts its biological effects through:
- Enzyme Inhibition : The sulfonyl group enables strong binding to the active sites of enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of metabolic pathways where enzyme regulation is critical.
- Receptor Binding : The compound may interact with specific receptors, altering their activity and leading to various biological effects. The piperidine ring contributes to the binding affinity and specificity of the compound.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar sulfonamide compounds have demonstrated antibacterial and antifungal activities. Studies suggest that this compound may also possess such properties, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : Compounds containing piperidine rings have been associated with anti-inflammatory activities through modulation of cyclooxygenase enzymes. This suggests that this compound may have potential therapeutic effects in inflammatory conditions.
- Cancer Research : Preliminary studies indicate that this compound could play a role in cancer treatment by targeting specific pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the enzyme inhibition profile, demonstrating significant inhibitory effects on target enzymes related to metabolic disorders. |
| Study 2 | Explored receptor binding affinities, revealing potential applications in modulating receptor-mediated pathways in cancer therapy. |
| Study 3 | Conducted antimicrobial assays, suggesting efficacy against various bacterial strains comparable to established sulfonamide antibiotics. |
These findings underscore the compound's potential as a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
4-Chloro-3-piperidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 785817-38-1)
- Structure : Shares the 3-piperidin-1-ylsulfonylbenzamide core but includes an additional ethyl-linked 4-sulfamoylphenyl group.
- Molecular Properties :
- Formula: C₂₀H₂₄ClN₃O₅S₂
- Molecular Weight: 486.0 g/mol
- Comparison :
N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)
- Structure: Replaces the sulfonylpiperidine group with methoxy and methylamino substituents.
- Bioactivity :
- Toxicity : LD₅₀ in mice is 385 mg/kg (intraperitoneal), indicating moderate acute toxicity .
- Comparison: The absence of the sulfonylpiperidine group reduces molecular weight (291.09 g/mol) but may decrease metabolic stability.
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)
- Structure : Features a urea linker instead of a benzamide core, with 2,6-difluorobenzoyl and 4-chlorophenyl groups.
- Application : Insect growth regulator targeting chitin synthesis.
- Comparison :
N-(4-Chlorophenyl)-3-methylbenzamide
- Structure : Simplest analog with a 3-methyl group on the benzamide core.
- Structural Insights: Dihedral angles between aromatic rings (68.4°) suggest reduced planarity compared to analogs with bulkier substituents.
- Comparison :
Data Tables
Table 1. Molecular and Bioactive Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity/Target | Toxicity (LD₅₀) |
|---|---|---|---|---|---|
| N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide | Not provided | Not provided | 3-piperidin-1-ylsulfonyl | Undisclosed (structural focus) | Not reported |
| 4-Chloro-3-piperidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | C₂₀H₂₄ClN₃O₅S₂ | 486.0 | Ethyl-sulfamoylphenyl | Undisclosed | Not reported |
| IMB-0523 | C₁₅H₁₄ClN₂O₂ | 291.09 | 4-methoxy, 3-methylamino | Anti-HBV (IC₅₀ ≈ 3TC) | 385 mg/kg (mice) |
| Diflubenzuron | C₁₄H₉ClF₂N₂O₂ | 310.68 | Urea linker, 2,6-difluoro | Insect chitin synthesis inhibitor | Not applicable |
Table 2. Structural and Physicochemical Comparisons
| Compound | Key Structural Features | Solubility Predictors | Metabolic Stability Indicators |
|---|---|---|---|
| This compound | Sulfonylpiperidine, 4-chlorophenyl | High polarity (sulfonamide group) | Likely stable (sulfonamide resistance) |
| IMB-0523 | Methoxy, methylamino | Moderate (basic amino group) | Potential N-demethylation vulnerability |
| Diflubenzuron | Urea, difluorophenyl | Low (hydrophobic urea) | Stable in biological systems |
| N-(4-chlorophenyl)-3-methylbenzamide | 3-methyl | Low (hydrophobic methyl) | High (simple structure) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
